Dihydrocarveol

Descripción general

Descripción

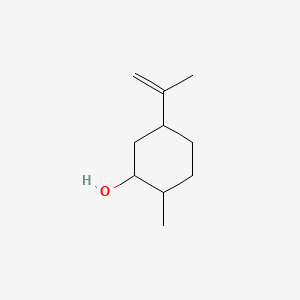

Dihidrocarveol es un alcohol monoterpenoide con la fórmula molecular C₁₀H₁₈O. Es un líquido viscoso de incoloro a amarillo pálido con un característico olor a menta. Este compuesto se encuentra naturalmente en los aceites esenciales de diversas plantas, incluyendo la menta verde y el alcaravea. El Dihidrocarveol se utiliza en las industrias de fragancias y sabores debido a su agradable aroma y sabor .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El Dihidrocarveol se puede sintetizar a partir de carveol mediante hidrogenación. El proceso de hidrogenación implica la adición de hidrógeno al doble enlace del carveol en presencia de un catalizador como paladio sobre carbono (Pd/C) en condiciones suaves . Otro método consiste en la reducción de la carvona utilizando borohidruro de sodio (NaBH₄) en un disolvente alcohólico .

Métodos de producción industrial

La producción industrial de dihidrocarveol generalmente implica la extracción de fuentes naturales como los aceites esenciales de menta verde y alcaravea. Los aceites esenciales se someten a destilación fraccionada para aislar el dihidrocarveol . Además, se emplean métodos sintéticos que utilizan materias primas fácilmente disponibles como el α-pineno, un constituyente de la trementina, para garantizar un suministro constante y económico .

Análisis De Reacciones Químicas

Tipos de reacciones

El dihidrocarveol se somete a diversas reacciones químicas, que incluyen:

Reducción: La reducción de la carvona a dihidrocarveol utilizando borohidruro de sodio (NaBH₄) es una reacción común.

Reactivos y condiciones comunes

Oxidación: Ácido crómico (H₂CrO₄), permanganato de potasio (KMnO₄)

Reducción: Borohidruro de sodio (NaBH₄)

Catalizadores: Paladio sobre carbono (Pd/C) para reacciones de hidrogenación

Principales productos formados

Oxidación: Dihidrocarvona

Reducción: Dihidrocarveol a partir de carvona

Sustitución: Diversos derivados sustituidos dependiendo de los reactivos utilizados

Aplicaciones Científicas De Investigación

El dihidrocarveol tiene varias aplicaciones de investigación científica en diversos campos:

Mecanismo De Acción

El dihidrocarveol ejerce sus efectos a través de varios objetivos y vías moleculares. Por ejemplo, se ha demostrado que inhibe la enzima 5-lipoxigenasa, que juega un papel crucial en el proceso inflamatorio al sintetizar leucotrienos . La inhibición de la 5-lipoxigenasa por el dihidrocarveol implica el acoplamiento molecular y la unión al sitio activo de la enzima, evitando así la formación de mediadores proinflamatorios .

Comparación Con Compuestos Similares

Compuestos similares

Carveol: Un alcohol monoterpenoide con una estructura similar pero con un doble enlace en el anillo.

Carvona: Una cetona monoterpenoide que se puede reducir a dihidrocarveol.

Singularidad

El dihidrocarveol es único debido a su estereoquímica específica y la presencia de un grupo hidroxilo, que le confiere propiedades químicas y biológicas distintas. Su capacidad para inhibir la 5-lipoxigenasa y su agradable aroma lo convierten en un compuesto valioso tanto en aplicaciones medicinales como industriales .

Actividad Biológica

Dihydrocarveol is a monoterpene alcohol derived from the reduction of carveol, and it has garnered attention for its diverse biological activities. This article explores its metabolic pathways, antimicrobial properties, and potential applications in synthetic biology and bioplastics.

Metabolism of this compound

Research indicates that Rhodococcus erythropolis DCL14 can utilize this compound as a sole carbon source. The organism metabolizes this compound through several enzymatic pathways, leading to the production of various intermediates. Key enzymes involved in this process include:

- This compound dehydrogenase

- Carvone reductase

- Dihydrocarvone monooxygenase

These enzymes facilitate the conversion of this compound into (1R)-(iso-)dihydrocarvone and other metabolites, linking its degradation pathway to that of limonene . The metabolic pathways are summarized in the following table:

| Compound | Role in Metabolism |

|---|---|

| This compound | Substrate for microbial metabolism |

| (1R)-(iso-)dihydrocarvone | Key intermediate produced during metabolism |

| 4-Isopropenyl-7-methyl-2-oxo-oxepanone | Further metabolite in the pathway |

| 6-Hydroxy-3-isopropenylheptanoate | Product linked to limonene degradation |

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various pathogens, including Escherichia coli . The minimum inhibitory concentration (MIC) of this compound was found to be effective at concentrations as low as 1.2 mg/mL . The essential oil containing this compound showed a strong ability to inhibit bacterial growth, indicating its potential as a natural antimicrobial agent.

Case Study 1: Antimicrobial Efficacy

In vitro experiments assessed the antimicrobial activity of essential oils containing this compound against Acanthamoeba castellanii , which is known for causing serious infections. The study revealed that this compound contributed to the essential oil's efficacy in reducing the viability of both cysts and trophozoites of the amoeba .

Case Study 2: Synthetic Biology

Recent advancements in synthetic biology have led to engineered strains of Escherichia coli capable of producing (+)-dihydrocarvide, a derivative of this compound. This biotechnological approach utilizes metabolic pathways derived from Mentha spicata to synthesize bioplastic monomers, showcasing the compound's potential in sustainable materials .

Propiedades

IUPAC Name |

2-methyl-5-prop-1-en-2-ylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h8-11H,1,4-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRCZYMFUWVJCLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60862303 | |

| Record name | Cyclohexanol, 2-methyl-5-(1-methylethenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

almost colourless, oily liquid with a spearmint-like odour | |

| Record name | Dihydrocarveol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/346/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in alcohol and most fixed oils; insoluble in water | |

| Record name | Dihydrocarveol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/346/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.921-0.926 | |

| Record name | Dihydrocarveol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/346/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

619-01-2, 38049-26-2 | |

| Record name | 1,6-Dihydrocarveol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-5-(1-methylethenyl)cyclohexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanol, 2-methyl-5-(1-methylethenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanol, 2-methyl-5-(1-methylethenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1α,2β,5α)-2-methyl-5-(1-methylvinyl)cyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.851 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | p-menth-8-en-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.615 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of dihydrocarveol?

A1: this compound has a molecular formula of C10H18O and a molecular weight of 154.25 g/mol.

Q2: How can I differentiate between the this compound stereoisomers using spectroscopic techniques?

A2:

1H-NMR Spectroscopy: The 1H-NMR spectra of the four this compound diastereoisomers exhibit distinct chemical shifts and coupling patterns, allowing for unambiguous differentiation and conformational analysis. [] * 13C-NMR Spectroscopy: 13C-NMR spectra, coupled with lanthanide-induced shifts and proton-carbon correlation experiments, provide valuable information for the characterization and assignment of chemical shifts in this compound and dihydrocarvyl acetate stereoisomers. []* FT-ICR MS: Negative ion chemical ionization-collision-induced dissociation (NICI-CID) experiments using FT-ICR MS generate unique daughter ion spectra for the alkoxide ions ([M - H]-) of each this compound isomer, facilitating diastereoisomeric differentiation and conformational confirmation. []* Gas-Phase FT-IR Spectroscopy:* Gas-phase FT-IR spectra offer complementary information for distinguishing between this compound stereoisomers. []

Q3: Can this compound be synthesized through biocatalytic means?

A3: Yes, research has shown that this compound can be synthesized from (R)-carvone through a two-step reduction reaction catalyzed by a biocatalyst. This method offers advantages such as simple operation, mild reaction conditions, environmental friendliness, high yield, and high enantioselectivity. []

Q4: What are the different biotransformation pathways of carvone leading to this compound production?

A4: Several microorganisms exhibit diverse metabolic pathways for carvone biotransformation, leading to the production of this compound and its isomers. Some key pathways include:

- Reduction of (−)-carvone: Microorganisms like Pseudomonas ovalis strain 6-1 [] and Aspergillus niger [] primarily reduce (−)-carvone to (+)-dihydrocarvone, which is then converted to (−)-dihydrocarveol.

- Conversion of (+)-carvone: Pseudomonas ovalis strain 6-1 converts (+)-carvone via (−)-isodihydrocarvone to (−)-isothis compound and (−)-neoisothis compound. [] Aspergillus niger also follows a similar pathway, producing (−)-isodihydrocarvone, (−)-isothis compound, (−)-neoisothis compound, (−)-dihydrocarvone, (−)-neothis compound, and (+)-dihydrocarveol. []

- Stereospecific Reduction: Streptosporangium roseum IFO 3776 exhibits stereospecific conversion of (−)-carvone to (+)-neoisothis compound. []

Q5: What is the antifungal activity of this compound and its derivatives?

A5: this compound esters, synthesized by reacting this compound with corresponding acid chlorides, demonstrate varying degrees of antifungal activity against Sclerotium rolfsii, Pythium debaryanum, and Alternaria alternata. Notably, the propyl ester exhibits the highest activity against P. debaryanum. []

Q6: Does this compound exhibit acaricidal activity?

A6: Yes, dihydrocarvone, a derivative of this compound, displays potent acaricidal activity against house dust mites (Dermatophagoides farinae and Dermatophagoides pteronyssinus) in both contact and fumigant toxicity assays, outperforming the synthetic acaricide benzyl benzoate. []

Q7: Can this compound be used as a starting material for the synthesis of other compounds?

A9: Yes, this compound can be utilized as a starting material in organic synthesis. For instance, it can be oxidized using selenium dioxide to produce dihydrocarvone, 8(9)-p-menthene-2,10-diol, and 8(9)-p-menthen-2-ol-10-al. Dihydrocarvyl acetate, when subjected to similar oxidation conditions, yields trans(8)9-p-menthen-2,4-diol and its monoacetate, 8(9)-p-menthen-2-ol-10-al acetate, and 3,8(9)-p-menthadien-2-ol. []

Q8: What are the potential applications of this compound in the flavor and fragrance industry?

A8: this compound, with its characteristic minty aroma, finds use as a flavoring agent in various food and beverage products. Its esters also hold potential as flavor and fragrance ingredients due to their unique odor profiles.

Q9: Is this compound used in cosmetic formulations?

A9: Yes, this compound and its derivatives are incorporated into cosmetic products, likely for their fragrance and potential skincare benefits.

Q10: What is the role of this compound in the development of transdermal patches?

A12: Research suggests that this compound, alongside other terpenes, can be incorporated into transdermal patches containing pentamidine. Its role is likely related to enhancing the penetration of pentamidine through the skin, facilitating effective drug delivery. []

Q11: Can this compound be used in the production of polymeric materials?

A13: Yes, this compound can be used as a monomer in the synthesis of polymers with specific properties. For example, poly(this compound-co-1,1-dimethylethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate-co-maleic anhydride), a potential ArF single-layer resist polymer, has been synthesized via radical polymerization using this compound as one of the monomers. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.